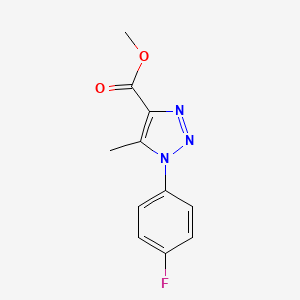
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, also known as MTFMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole derivatives and has been synthesized using various methods. MTFMT has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various applications.
Wirkmechanismus
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has been found to exhibit several biochemical and physiological effects. It has been reported to possess anti-inflammatory, analgesic, antitumor, and neuroprotective effects. Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has also been found to exhibit antioxidant activity and has the potential to be used in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is also highly selective and exhibits potent activity at low concentrations. However, Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has some limitations as a research tool. It is not water-soluble, which limits its use in aqueous systems. Additionally, Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has not been extensively studied in humans, and its toxicity profile is not well understood.
Zukünftige Richtungen
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has several potential future applications in scientific research. It has the potential to be used in the development of novel anti-inflammatory and analgesic drugs. Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate may also be used in the treatment of neurodegenerative diseases and cancer. Further research is needed to elucidate the mechanism of action of Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate and to explore its potential applications in various fields of medicine.
Conclusion:
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is a promising compound that exhibits several biochemical and physiological effects. Its unique properties make it a valuable research tool for various applications. Further research is needed to fully understand the mechanism of action of Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate and to explore its potential applications in medicine.
Synthesemethoden
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate can be synthesized using different methods, such as the Huisgen 1,3-dipolar cycloaddition reaction and the click reaction. In the Huisgen reaction, azides and alkynes are reacted in the presence of a copper catalyst to form triazoles. The click reaction involves the reaction of azides and alkynes in the presence of a copper catalyst and a reducing agent.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been reported to possess antitumor activity against various cancer cell lines. Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has been found to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSKTCBEKZDJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

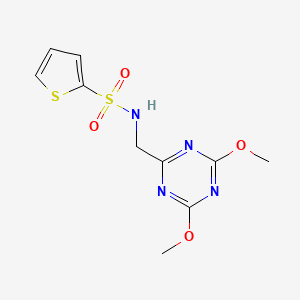
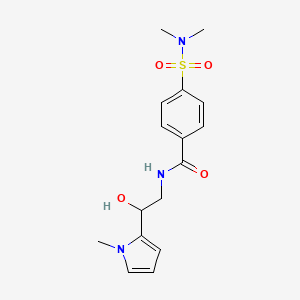
![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2573733.png)
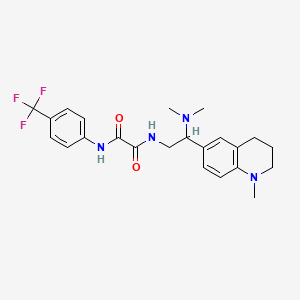
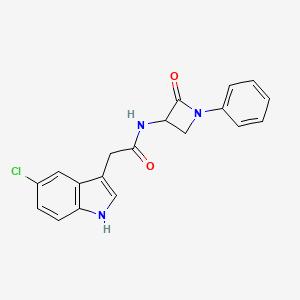
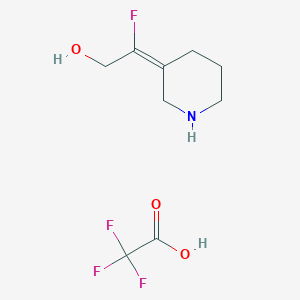

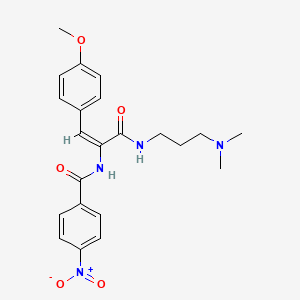
![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
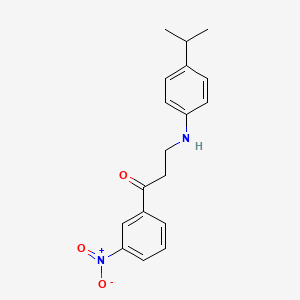
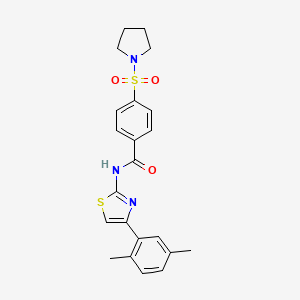
![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)